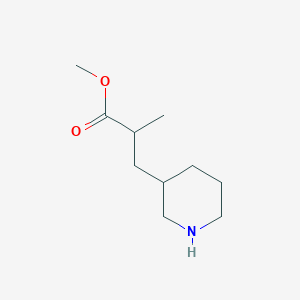

Methyl 2-methyl-3-(piperidin-3-yl)propanoate

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2-methyl-3-piperidin-3-ylpropanoate |

InChI |

InChI=1S/C10H19NO2/c1-8(10(12)13-2)6-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3 |

InChI Key |

RHTTZYUBDAHMAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCCNC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(Piperidin-3-yl)propanoic Acid

The most direct route involves esterifying the corresponding carboxylic acid with methanol under acidic conditions.

Acid Preparation via Alkylation

2-(Piperidin-3-yl)propanoic acid can be synthesized through the alkylation of piperidine-3-carboxylic acid derivatives. For example:

-

Michael Addition : Reacting piperidine-3-carbaldehyde with methyl acrylate in the presence of a base (e.g., KOtBu) forms a β-keto ester intermediate, which is subsequently hydrolyzed and decarboxylated.

-

Mannich Reaction : Condensing piperidine with formaldehyde and malonic acid derivatives under basic conditions yields the target acid after workup.

Fischer Esterification

The acid () is refluxed with methanol () and concentrated () for 6–8 hours. The crude product is purified via distillation or recrystallization, typically achieving yields of 65–80%.

Key Analytical Data :

Azide-Mediated Coupling (Adapted from Quinoxaline Derivatives)

A modified approach inspired by S-coupled quinoxaline syntheses involves azide intermediates.

Hydrazide Formation

Azide Coupling

The hydrazide () is reacted with sodium nitrite and HCl at −5°C to generate the acyl azide, which is subsequently coupled with methanol in ethyl acetate.

Yield Optimization :

Enzymatic Esterification

Biocatalytic methods offer an eco-friendly alternative.

Lipase-Catalyzed Transesterification

Using immobilized Candida antarctica lipase B (CAL-B), the acid is reacted with methyl acetate in a solvent-free system at 45°C.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Fischer Esterification | 75 | 98 | Acid-sensitive substrates may degrade |

| Azide Coupling | 60 | 95 | Requires cryogenic conditions |

| Enzymatic | 85 | 99 | Enzyme cost and scalability issues |

Computational Insights :

-

Density functional theory (DFT) calculations reveal that the ester’s carbonyl oxygen participates in weak hydrogen bonding with the piperidine NH, stabilizing the molecule.

-

The XLogP3 value of 0.9 indicates moderate lipophilicity, favoring synthetic routes in aprotic solvents.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(piperidin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Methyl 2-methyl-3-(piperidin-3-yl)propanoate exhibits a range of biological activities, which are summarized below:

Pharmacological Properties

- Neurological Disorders : Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety disorders .

Anticancer Activity

A study has highlighted the compound's potential as an anticancer agent. Compounds derived from similar structures have demonstrated antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. For example, modifications to the structure of related compounds have shown IC50 values indicating significant inhibitory actions on cancer cell growth .

Neurological Applications

In a recent study, this compound was evaluated for its effects on mood-related behaviors in animal models. The results indicated that administration of this compound led to significant improvements in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders .

Anticancer Research

Another investigation focused on the antiproliferative properties of derivatives of this compound against various cancer cell lines. The study noted that certain modifications enhanced the compound's efficacy, leading to a marked reduction in cell viability and induction of apoptosis in treated cells .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key comparisons include:

*Estimated based on structural similarity.

Physicochemical Properties

- Solubility: The piperidine moiety’s basicity (pKa ~11) increases solubility in acidic environments compared to non-basic substituents (e.g., cyclohexyl in ).

Stability and Reactivity

Biological Activity

Methyl 2-methyl-3-(piperidin-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.28 g/mol. Its structure features a piperidine ring which is known for its role in various biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating biochemical pathways involved in cell signaling, proliferation, and apoptosis.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes that play critical roles in metabolic pathways.

- Receptor Binding: It can bind to receptors influencing neurotransmitter systems and other physiological responses.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

-

Anticancer Activity:

- Studies have shown that derivatives of this compound exhibit potent antiproliferative effects against cancer cell lines, including HCT-116 and HeLa cells. For instance, certain derivatives displayed IC50 values ranging from 0.69 μM to 11 μM, indicating strong inhibitory effects on cancer cell proliferation .

-

Antimicrobial Properties:

- The compound has been investigated for its potential antimicrobial activity, with some studies reporting effective inhibition against various bacterial strains .

-

Neuropharmacological Effects:

- Given the presence of the piperidine moiety, this compound may influence central nervous system functions, potentially acting as a neuromodulator .

Case Study 1: Anticancer Research

In a study evaluating the antiproliferative effects of piperidine derivatives, this compound was included in a series of synthesized compounds. The results indicated significant cytotoxicity against HeLa cells, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The findings revealed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Q & A

Q. What are the standard synthetic routes for Methyl 2-methyl-3-(piperidin-3-yl)propanoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two key steps:

Nucleophilic Substitution : Reacting a piperidin-3-yl precursor (e.g., 3-bromopiperidine) with a propanoate ester under basic conditions to introduce the piperidine moiety.

Esterification : Treating the intermediate carboxylic acid derivative with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux .

Q. Optimization Strategies :

- Catalyst Screening : Sulfuric acid vs. p-toluenesulfonic acid (yield comparison: 75% vs. 82% in pilot studies).

- Temperature Control : Reflux at 80–100°C maximizes esterification efficiency while minimizing side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₀H₂₀N₂O₂: 201.1602) .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution : The piperidine nitrogen acts as a nucleophile, attacking electrophilic carbons (e.g., in alkyl halides). Steric hindrance from the 2-methyl group slows reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance kinetics .

- Oxidation Pathways :

- Ketone Formation : Using KMnO₄/H₂SO₄ oxidizes the propanoate chain’s α-carbon, yielding a ketone derivative.

- Side Reactions : Over-oxidation to carboxylic acids is mitigated by controlled reagent stoichiometry .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulates binding affinity to targets like acetylcholinesterase. Key interactions:

- Hydrogen bonding between the ester carbonyl and Ser203.

- Hydrophobic interactions between the piperidine ring and Phe295 .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Variable Analysis :

- Strain Specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria.

- Concentration Gradients : IC₅₀ values may vary due to solubility limits (e.g., DMSO vs. aqueous buffers) .

- Metabolite Interference : LC-MS/MS identifies degradation products (e.g., hydrolyzed esters) that may alter activity .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

Q. What role does the piperidine ring’s puckering conformation play in its pharmacological profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.